8-methoxy-3-[(3-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one
Description
8-Methoxy-3-[(3-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one is a synthetic derivative of the 6H-benzo[c]chromen-6-one scaffold, a core structure found in natural metabolites like urolithins. Its molecular formula is C22H18O5 (average mass: 362.38 g/mol), featuring:
- A methoxy group at position 8 of the chromenone ring.
- A 3-methoxybenzyloxy substituent at position 3, introducing aromaticity and enhanced lipophilicity.
This compound is synthesized via regioselective alkylation or silylation of hydroxylated precursors, as seen in and . Its structural modifications aim to optimize biological activity, particularly for targets like phosphodiesterase 2 (PDE2) or estrogen receptors (ERs) .
Properties
IUPAC Name |
8-methoxy-3-[(3-methoxyphenyl)methoxy]benzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O5/c1-24-15-5-3-4-14(10-15)13-26-17-7-9-19-18-8-6-16(25-2)11-20(18)22(23)27-21(19)12-17/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHQNMDGELUUIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OCC4=CC(=CC=C4)OC)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-[(3-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 8-methoxy-6H-benzo[c]chromen-6-one with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at its electron-rich aromatic rings and benzyl ether moiety. Common oxidizing agents include:
-
Potassium permanganate (KMnO₄) : Introduces hydroxyl groups via electrophilic aromatic substitution, particularly at positions adjacent to existing methoxy substituents.
-
Ozone (O₃) : Cleaves double bonds in the benzochromene system under controlled conditions, yielding fragmented carbonyl products.
Oxidation pathways are critical for generating metabolites or derivatives with enhanced solubility or biological activity.
Reduction Reactions
Reductive transformations target the chromenone carbonyl group and aromatic system:
-
Sodium borohydride (NaBH₄) : Selectively reduces the ketone group at position 6 to a secondary alcohol, forming 8-methoxy-3-[(3-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-ol.
-
Catalytic hydrogenation (H₂/Pd-C) : Saturates the chromenone’s fused aromatic rings, producing tetrahydrobenzo[c]chromenone derivatives.
Reduction modifies the compound’s electronic profile, impacting its interaction with biological targets.
Substitution Reactions
The benzyl ether and methoxy groups participate in nucleophilic substitutions:
-
Aluminum chloride (AlCl₃) : Facilitates demethylation of methoxy groups under Friedel-Crafts conditions, yielding phenolic derivatives.
-
Grignard reagents : Replace the benzyl ether oxygen with alkyl or aryl groups via nucleophilic displacement.
Substitution reactions enable structural diversification for structure-activity relationship (SAR) studies.
Hydrolysis Reactions
Acidic or basic hydrolysis cleaves the benzyl ether linkage:
-
Hydrochloric acid (HCl) : Hydrolyzes the benzyl ether to regenerate the parent phenol, 8-methoxy-3-hydroxy-6H-benzo[c]chromen-6-one.
-
Aqueous NaOH : Promotes saponification of ester derivatives (if present), though this is less common for the native compound.
Hydrolysis is pivotal for deprotection strategies in multi-step syntheses.
Deprotection Reactions
Methoxy groups serve as transient protecting groups for phenolic hydroxyls:
-
Boron tribromide (BBr₃) : Efficiently removes methoxy groups at low temperatures (-78°C), yielding hydroxylated analogs . This reaction is critical for accessing bioactive phenolic derivatives .
Mechanistic Insights
-
Electrophilic aromatic substitution dominates oxidation and substitution reactions due to the electron-donating methoxy groups.
-
Acid-catalyzed hydrolysis proceeds via protonation of the ether oxygen, followed by cleavage of the C-O bond.
Research Implications
The compound’s reactivity profile supports its utility in medicinal chemistry, particularly in synthesizing analogs with tailored pharmacokinetic properties. For instance, deprotection using BBr₃ enables access to hydroxylated derivatives with enhanced binding affinity to estrogen receptors . Future studies should explore photochemical reactions and cross-coupling methodologies to further expand its synthetic versatility.
Scientific Research Applications
Overview
8-Methoxy-3-[(3-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one, a synthetic organic compound, is part of the benzo[c]chromen-6-one class. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry, material science, and other fields.
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Properties : Research indicates that this compound may exhibit anticancer effects by inhibiting cancer cell proliferation and inducing apoptosis. Studies have shown its efficacy against various cancer types, including breast and prostate cancer.
- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It may act by modulating neuroinflammatory pathways and protecting neuronal cells from oxidative stress.
2. Biological Activity
- Anti-inflammatory Effects : The compound demonstrates significant anti-inflammatory activity, which can be beneficial in treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes.
- Antioxidant Activity : The antioxidant properties of this compound contribute to its potential in preventing oxidative stress-related damage in cells.
3. Material Science
- Organic Electronics : Due to its unique chemical structure, this compound is explored as a building block for organic semiconductors. Its ability to form thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.
- Photochromic Materials : The compound's photochemical properties allow it to be used in developing photoresponsive materials that can change color or transparency upon exposure to light.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values indicating strong activity. |
| Study 2 | Neuroprotection | Showed protective effects against oxidative stress in neuronal cultures, reducing cell death by up to 40%. |
| Study 3 | Anti-inflammatory Properties | In vivo studies indicated a reduction in inflammation markers in models of arthritis, suggesting therapeutic potential. |
| Study 4 | Organic Electronics | Developed a prototype OLED using this compound, achieving higher efficiency compared to traditional materials. |
Mechanism of Action
The mechanism of action of 8-methoxy-3-[(3-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Methoxybenzyloxy Substituents
Key analogs vary in the position of the methoxy group on the benzyl ring:
Key Findings :
- Para-substituted analogs () exhibit higher melting points but comparable PDE2 inhibition.
- Ortho-substituted analogs () show enhanced ERβ selectivity due to steric effects .
- Meta substitution (target compound) optimizes both solubility and activity, making it a lead candidate for neurological applications .
Substituent Variations: Alkoxy vs. Aromatic Groups
Alkoxy Derivatives
and highlight derivatives with alkyl chains instead of benzyloxy groups:
Key Insight : Aliphatic chains with 4–5 carbons maximize PDE2 inhibition, while longer chains reduce potency due to steric hindrance .
Aromatic Derivatives
3,5-Dimethoxybenzyloxy substituent (Compound 2s, ):
- Molecular Formula: C23H20O6
- PDE2 IC50: 4.89 µM
- Enhanced π-π stacking interactions but lower solubility than the target compound.
Tetrahydro-2H-pyran-4-ylmethoxy substituent (Compound 1i, ):
- Improved blood-brain barrier penetration due to heterocyclic moiety.
PDE2 Inhibition
- Target Compound : IC50 = 3.67 µM (superior to BAY 60-7550, a reference inhibitor) .
- Dimethoxybenzyloxy analogs (e.g., 2s) have reduced potency, indicating steric bulk may hinder enzyme interaction .
Estrogen Receptor Selectivity
Physicochemical and Spectral Data
Biological Activity
8-Methoxy-3-[(3-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one is a synthetic compound belonging to the class of chromen-6-one derivatives. This compound has garnered attention due to its diverse biological activities, which include potential applications in medicinal chemistry and therapeutic interventions.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 346.3759 g/mol. Its structure features a benzo[c]chromen-6-one core with methoxy and methoxyphenylmethoxy substituents, which significantly influence its chemical behavior and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 346.3759 g/mol |
| CAS Number | 6632-24-2 |
Biological Activities
Research indicates that compounds in this class exhibit a variety of biological activities, including:
- Antitumor Activity : Studies have shown that chromen-6-one derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Anti-inflammatory Effects : The compound has been noted for its potential anti-inflammatory properties, which may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
- Antioxidant Activity : The presence of methoxy groups in the structure is believed to enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties .
The biological effects of this compound are likely mediated through multiple pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression or inflammation.
- Receptor Interaction : It can interact with various receptors, potentially modulating signaling pathways related to cell growth and survival.
Case Studies
- Antitumor Efficacy Study : A study conducted on a series of chromenone derivatives, including 8-methoxy variants, demonstrated their ability to induce apoptosis in human breast cancer cells. The study reported a significant reduction in cell viability and an increase in apoptotic markers after treatment .
- Inflammation Model : In an animal model of acute inflammation, treatment with the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting effective modulation of the inflammatory response .
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize 6H-benzo[c]chromen-6-one derivatives?
The synthesis of 6H-benzo[c]chromen-6-ones typically involves multistep routes, including:
- Claisen-Schmidt condensation : Reaction of 2-acetylthiophene with 2-hydroxynaphthaldehydes under basic conditions (e.g., NaOH/KOH) to form chalcone intermediates, followed by cyclization .
- Cyclocondensation : Using 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with 1,3-bis(silyloxy)-1,3-butadienes to construct the benzo[c]chromen-6-one core .
- Three-component reactions : Combining primary amines, β-ketoesters, and chalcones in glycerol with Sc(OTf)₃ catalysis under green conditions (100°C, 24 h) .
Challenges include limited starting material accessibility and low yields, prompting exploration of novel catalysts (e.g., Sc(OTf)₃) and solvents (e.g., glycerol) .
Advanced: How can electrochemical methods improve the sustainability of synthesizing 6H-benzo[c]chromen-6-one derivatives?
Electrosynthesis offers a green alternative by avoiding stoichiometric oxidants. For example, styrene derivatives undergo anodic oxidation to generate benzylic cations, which react with nucleophiles to form the target scaffold. This method leverages hexafluoroisopropanol (HFIP) as a stabilizing agent for intermediates, achieving high atom economy and reduced waste . Key parameters include voltage optimization (e.g., 2.5 V) and solvent selection to stabilize reactive intermediates.
Basic: What analytical techniques are critical for characterizing 8-methoxy-3-[(3-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one?
- 1H/13C NMR : Confirms substitution patterns (e.g., methoxy groups at δ 3.90 ppm in 1H NMR) and aromatic protons .
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 317.0765) .
- HPLC : Ensures purity (>97% in optimized routes) .
- FTIR : Identifies carbonyl stretches (~1640 cm⁻¹) and ether linkages .
Advanced: What structural features enhance PDE2 inhibition in 6H-benzo[c]chromen-6-one derivatives?
Derivatives with alkoxy substituents (e.g., pentyl chains) show superior PDE2 inhibition (IC₅₀ ~34 μM). Docking studies suggest hydrophobic interactions between the alkoxy group and PDE2's catalytic pocket (PDB: 4HTX). For example, compound 2e (5-carbon chain) achieves IC₅₀ = 33.95 μM, outperforming shorter-chain analogs . Methoxy groups at position 8 further stabilize binding via π-π stacking with Phe862 .
Basic: How are 6H-benzo[c]chromen-6-one derivatives evaluated for estrogen receptor (ER) selectivity?
- Competitive binding assays : Measure affinity for ERα vs. ERβ using radiolabeled estradiol. Derivatives with 3,8-bis-hydroxyl substitutions exhibit >50-fold selectivity for ERβ due to hydrogen bonding with Thr299/ERβ .
- Transcriptional activation assays : Luciferase reporters quantify agonist/antagonist activity in cell lines (e.g., MCF-7) .
Advanced: What computational strategies guide the design of cholinesterase inhibitors based on this scaffold?
- Molecular docking : Prioritizes derivatives with π-cation interactions to acetylcholinesterase (AChE) Trp86.
- QSAR models : Correlate substituent bulk (e.g., 3-methylbenzyloxy) with IC₅₀ values. For example, a three-carbon spacer between the chromenone core and piperazine improves AChE inhibition (IC₅₀ < 1 μM) .
- MD simulations : Assess stability of inhibitor-enzyme complexes over 100 ns trajectories .
Basic: What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Key issues include:
- Low yields in cyclization steps (e.g., 40% in radical-mediated routes) .
- Purification complexity due to regioisomers.
Solutions: - Hurtley reaction optimization : Using Cu/base systems to streamline steps (e.g., reducing from 3 to 2 steps) .
- Crystallization-driven purification : Improves purity to >99% for kg-scale production .
Advanced: How do substituents at position 3 influence fluorescence properties in benzo[c]chromen-6-one derivatives?
- Electron-donating groups (e.g., 3-methoxybenzyloxy) enhance intramolecular charge transfer (ICT), shifting emission to ~450 nm.
- Uro-Cl derivatives (3-chloropropoxy) exhibit Fe³⁺-selective quenching via photoinduced electron transfer (PET), useful in chemosensors .
- HOMO-LUMO gaps : Calculated via DFT to predict Stokes shifts (e.g., Δλ = 80 nm for 3-hydroxy analogs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
